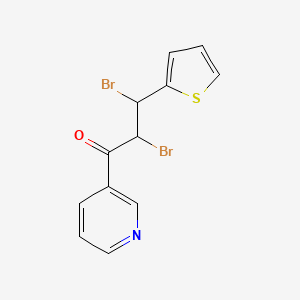
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one: is an organic compound that features both pyridine and thiophene rings, which are heterocyclic aromatic compounds. The presence of bromine atoms and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The presence of bromine atoms and the aromatic rings can facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-1-(pyridin-2-yl)-3-(thiophen-2-yl)propan-1-one
- 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one
- 2,3-Dibromo-1-(pyridin-3-yl)-3-(furan-2-yl)propan-1-one
Uniqueness
The unique combination of pyridine and thiophene rings, along with the specific positioning of bromine atoms, gives 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one distinct chemical properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89566-93-8 |
|---|---|
Molecular Formula |
C12H9Br2NOS |
Molecular Weight |
375.08 g/mol |
IUPAC Name |
2,3-dibromo-1-pyridin-3-yl-3-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H9Br2NOS/c13-10(9-4-2-6-17-9)11(14)12(16)8-3-1-5-15-7-8/h1-7,10-11H |
InChI Key |
WHEMCFWMHWMEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C(C(C2=CC=CS2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















